![molecular formula C12H10Cl2N2O B2818495 5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one CAS No. 339009-11-9](/img/structure/B2818495.png)
5-Amino-1-[(3,4-dichlorophenyl)methyl]-1,2-dihydropyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Properties
1,4-Dihydropyridines (DHPs) are widely employed in medicinal chemistry and organic synthesis due to their ability to act as hydrogen transfer reagents, emulating NAD(P)H reducing agents. This function is crucial for the synthesis of various complex molecules. For instance, Borgarelli et al. (2022) described the synthesis of a scaffold based on the 1,4-dihydropyridine structure, enabling downstream derivatization towards new molecules, highlighting the versatility of DHPs in chemical synthesis Borgarelli et al., 2022.
Antioxidant and Biological Evaluation
DHPs have also been studied for their biological activities, including their antioxidant properties. For example, Sudhana and Adi (2019) synthesized and evaluated novel dihydropyridine analogs for their antioxidant activity, showing that some derivatives exhibited significant antioxidant and metal chelating activities, suggesting their potential use in treating diseases associated with oxidative stress Sudhana & Adi, 2019.
Molecular Docking Studies
The same study by Sudhana and Adi also included molecular docking studies, which suggested that these DHP derivatives have good binding energies and non-toxic properties, further indicating their potential as therapeutic agents. This demonstrates the role of DHPs in drug design and development, especially in the search for new antioxidants Sudhana & Adi, 2019.
Antimicrobial and Anticancer Activities
DHP derivatives have been evaluated for their antimicrobial and anticancer activities. For instance, Patel and Barat (2010) explored new pyrazolyl quinazolin-4(3H) ones, derived from DHPs, for their in vitro microbial studies, showing that some compounds exhibited promising antibacterial and antifungal activities Patel & Barat, 2010.
Propiedades
IUPAC Name |
5-amino-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-10-3-1-8(5-11(10)14)6-16-7-9(15)2-4-12(16)17/h1-5,7H,6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAJSJZVWTXBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=CC2=O)N)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
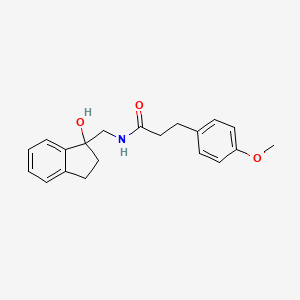
![(E)-N-ethyl-N-[(1-methylpyrazol-4-yl)methyl]-2-phenylethenesulfonamide](/img/structure/B2818414.png)
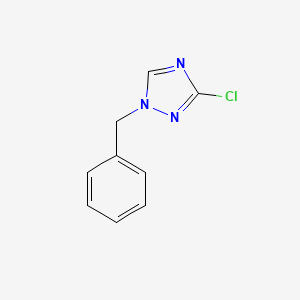
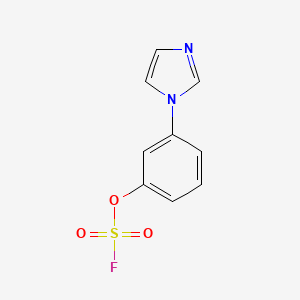
![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-methoxy-2-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2818420.png)
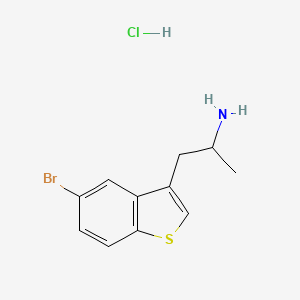
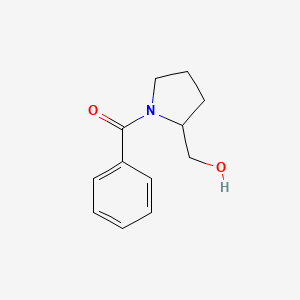


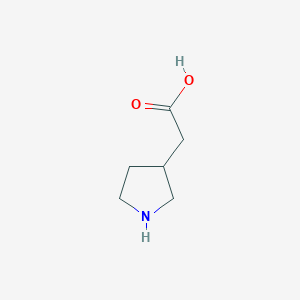

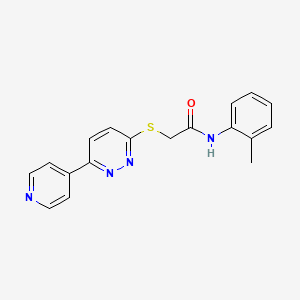
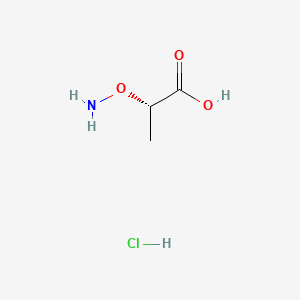
![4,7-dichloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2818435.png)
